molecular formula C18H18N4O3S B456322 2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B456322
M. Wt: 370.4g/mol
InChI Key: KVBGNVKBNUYMPN-UHFFFAOYSA-N
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Description

2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C18H18N4O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.

    Introduction of the 4-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Nitro Group: Nitration reactions using nitric acid and sulfuric acid are commonly employed.

    Formation of the Hydrazinecarbothioamide Moiety: This involves the reaction of hydrazine derivatives with isothiocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The hydrazinecarbothioamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by undergoing redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-AMINOPHENYL)-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with an amino group instead of a nitro group.

    2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of both the cyclopropyl and nitrophenyl groups in 2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE makes it unique compared to other similar compounds

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4g/mol

IUPAC Name

1-[[2-(4-methylphenyl)cyclopropanecarbonyl]amino]-3-(4-nitrophenyl)thiourea

InChI

InChI=1S/C18H18N4O3S/c1-11-2-4-12(5-3-11)15-10-16(15)17(23)20-21-18(26)19-13-6-8-14(9-7-13)22(24)25/h2-9,15-16H,10H2,1H3,(H,20,23)(H2,19,21,26)

InChI Key

KVBGNVKBNUYMPN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC2C(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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